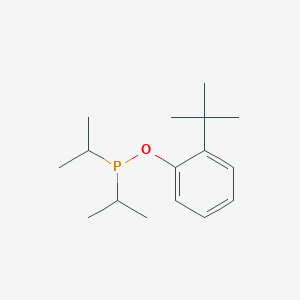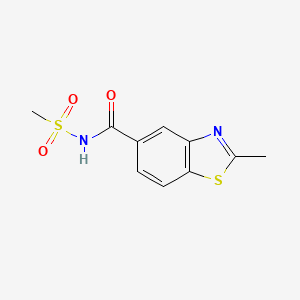![molecular formula C28H24N2O3 B14222708 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole CAS No. 521958-82-7](/img/structure/B14222708.png)
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of methoxy and methylphenyl groups further enhances its chemical reactivity and potential utility in different reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated systems for precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may function as a degrader of certain proteins, leading to the accumulation of specific inhibitors and disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Known for its role as a WSB1 degrader in cancer research.
2-Methoxy-4-methylphenol: Utilized in various organic synthesis reactions.
Uniqueness
2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
521958-82-7 |
|---|---|
Formule moléculaire |
C28H24N2O3 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C28H24N2O3/c1-17-13-20(31-3)9-11-22(17)25-15-19(28-30-24-7-5-6-8-27(24)33-28)16-26(29-25)23-12-10-21(32-4)14-18(23)2/h5-16H,1-4H3 |
Clé InChI |
PLYJWKMUWMYCFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)


![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)


